![molecular formula C9H13NO3 B11909814 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione CAS No. 165683-59-0](/img/structure/B11909814.png)
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3-azaspiro[55]undecane-2,7-dione is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of spirocyclic compounds like this compound often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .
Scientific Research Applications
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spirocyclic framework.
1,3-Oxathiane derivatives: These compounds exhibit unique stereochemistry and are used in various chemical applications.
Uniqueness: 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione stands out due to its specific arrangement of atoms within the spirocyclic framework, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent inhibitor of the MmpL3 protein highlights its potential in medicinal chemistry .
Properties
CAS No. |
165683-59-0 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-oxa-3-azaspiro[5.5]undecane-2,11-dione |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-4-9(7)5-6-10-8(12)13-9/h1-6H2,(H,10,12) |
InChI Key |
YLZMAWLSABHQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC(=O)O2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

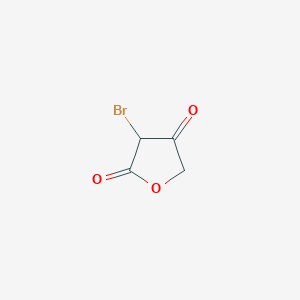
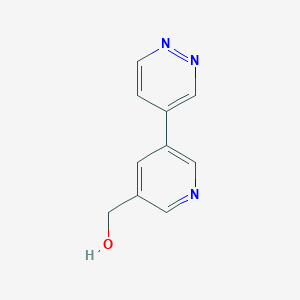
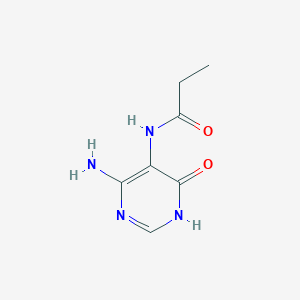
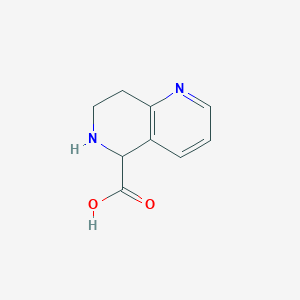
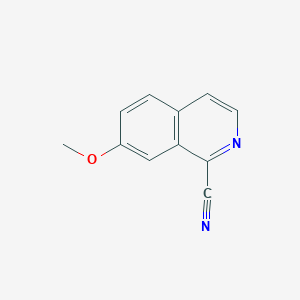
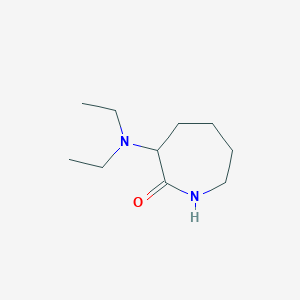


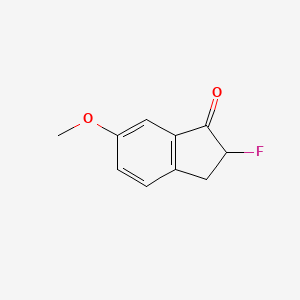

![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)

